REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4](O)=[O:5].C1(C)C=CC=CC=1.[H-].C([Al+]CC(C)C)C(C)C.Cl>CO>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[CH2:4][OH:5] |f:2.3|
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Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)I
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Name
|
|
Quantity
|
198 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
208 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 16 h the solution was cooled to 0° C.
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
|
(exothermic reaction)
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Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the clumps washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic phase was then isolated
|
Type
|
WASH
|
Details
|
the aqueous layer washed with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by Biotage chromatography (0%-100% EtOAc/Hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)I)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.01 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |